Ethyl 2-methyl-2-(phenylcarbamoyloxy)propanoate
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Overview
Description
Ethyl 2-methyl-2-(phenylcarbamoyloxy)propanoate is an ester compound characterized by its unique structure, which includes a phenylcarbamoyloxy group attached to a propanoate backbone. Esters are known for their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(phenylcarbamoyloxy)propanoate can be synthesized through the esterification reaction between 2-methyl-2-(phenylcarbamoyloxy)propanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove the water formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(phenylcarbamoyloxy)propanoate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 2-methyl-2-(phenylcarbamoyloxy)propanoic acid and ethanol.
Reduction: 2-methyl-2-(phenylcarbamoyloxy)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(phenylcarbamoyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(phenylcarbamoyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-methyl-2-(phenylcarbamoyloxy)propanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent with a simpler structure.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and has a similar ester functional group.
The uniqueness of this compound lies in its phenylcarbamoyloxy group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6935-13-3 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(phenylcarbamoyloxy)propanoate |
InChI |
InChI=1S/C13H17NO4/c1-4-17-11(15)13(2,3)18-12(16)14-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,14,16) |
InChI Key |
FYMUDQNDQZTEPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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